molecular formula C18H20N4O B7092182 1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide

1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide

Cat. No.: B7092182
M. Wt: 308.4 g/mol
InChI Key: PRDQPBXTUHUTLA-UHFFFAOYSA-N
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Description

1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide is a complex organic compound that features a unique structure combining an indole core with a tetrahydropyrazolo[1,5-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the tetrahydropyrazolo[1,5-a]pyridine ring, followed by the attachment of the indole moiety. Key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and advanced chromatographic techniques are often employed to achieve the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce fully or partially hydrogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an allosteric modulator, binding to target proteins and altering their activity. This can lead to inhibition or activation of specific biological pathways, depending on the target .

Properties

IUPAC Name

1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-21-10-8-14-15(5-4-7-17(14)21)18(23)19-11-13-12-20-22-9-3-2-6-16(13)22/h4-5,7-8,10,12H,2-3,6,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDQPBXTUHUTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCC3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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